2-(1,3-benzodioxol-5-yl)-3-{[(1E)-1-(4-methoxyphenyl)ethylidene]amino}-2,3-dihydroquinazolin-4(1H)-one
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Overview
Description
2-(1,3-benzodioxol-5-yl)-3-{[(1E)-1-(4-methoxyphenyl)ethylidene]amino}-2,3-dihydroquinazolin-4(1H)-one is a complex organic compound that belongs to the class of quinazolinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzodioxol-5-yl)-3-{[(1E)-1-(4-methoxyphenyl)ethylidene]amino}-2,3-dihydroquinazolin-4(1H)-one typically involves multi-step organic reactions. The starting materials often include 1,3-benzodioxole, 4-methoxybenzaldehyde, and 2-aminobenzamide. The reaction conditions may involve condensation reactions, cyclization, and various purification steps.
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups, potentially altering the biological activity of the compound.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce various substituents to the quinazolinone core.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. They may include various substituted quinazolinone derivatives with potential biological activities.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, quinazolinone derivatives are studied for their potential as enzyme inhibitors, receptor modulators, and other bioactive agents. They may exhibit antimicrobial, antiviral, and anticancer properties.
Medicine
In medicine, compounds like 2-(1,3-benzodioxol-5-yl)-3-{[(1E)-1-(4-methoxyphenyl)ethylidene]amino}-2,3-dihydroquinazolin-4(1H)-one are investigated for their therapeutic potential. They may serve as lead compounds for the development of new drugs targeting various diseases.
Industry
In the industrial sector, such compounds may be used in the development of new materials, including polymers and coatings, due to their unique chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core may bind to active sites, inhibiting or modulating the activity of the target. The pathways involved may include signal transduction, metabolic regulation, and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-benzodioxol-5-yl)-3-{[(1E)-1-(4-hydroxyphenyl)ethylidene]amino}-2,3-dihydroquinazolin-4(1H)-one
- 2-(1,3-benzodioxol-5-yl)-3-{[(1E)-1-(4-chlorophenyl)ethylidene]amino}-2,3-dihydroquinazolin-4(1H)-one
Uniqueness
The uniqueness of 2-(1,3-benzodioxol-5-yl)-3-{[(1E)-1-(4-methoxyphenyl)ethylidene]amino}-2,3-dihydroquinazolin-4(1H)-one lies in its specific substituents, which may confer distinct biological activities and chemical properties. The presence of the methoxy group, for example, may enhance its solubility and interaction with biological targets.
Properties
Molecular Formula |
C24H21N3O4 |
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Molecular Weight |
415.4 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-3-[(E)-1-(4-methoxyphenyl)ethylideneamino]-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C24H21N3O4/c1-15(16-7-10-18(29-2)11-8-16)26-27-23(17-9-12-21-22(13-17)31-14-30-21)25-20-6-4-3-5-19(20)24(27)28/h3-13,23,25H,14H2,1-2H3/b26-15+ |
InChI Key |
ALNYTXAISJBKSQ-CVKSISIWSA-N |
Isomeric SMILES |
C/C(=N\N1C(NC2=CC=CC=C2C1=O)C3=CC4=C(C=C3)OCO4)/C5=CC=C(C=C5)OC |
Canonical SMILES |
CC(=NN1C(NC2=CC=CC=C2C1=O)C3=CC4=C(C=C3)OCO4)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
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